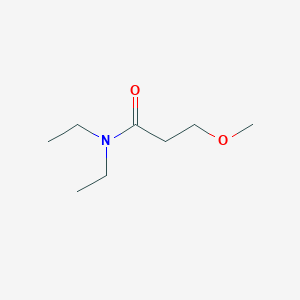![molecular formula C8H9N3 B11922585 2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine] CAS No. 297182-41-3](/img/structure/B11922585.png)
2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] is a heterocyclic compound that features a unique spiro structure. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry. The spiro arrangement, where a cyclopropane ring is fused to the imidazo[1,2-a]pyrimidine core, imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine derivatives with cyclopropane precursors under basic conditions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical processes. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Comparison with Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Exhibits unique conformational properties and is used in organic synthesis.
Spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one: Acts as an Alzheimer’s disease progression inhibitor and cognitive enhancer.
Uniqueness: 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] stands out due to its specific spiro structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
297182-41-3 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
spiro[2H-imidazo[1,2-a]pyrimidine-3,1'-cyclopropane] |
InChI |
InChI=1S/C8H9N3/c1-4-9-7-10-6-8(2-3-8)11(7)5-1/h1,4-5H,2-3,6H2 |
InChI Key |
BZWOIDNJPSSWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CN=C3N2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)


![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)


![2,5-Dioxaspiro[3.5]nonan-8-ol](/img/structure/B11922552.png)



![2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)
